molecular formula C25H29FN4O2 B11973156 N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-73-2

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11973156
CAS No.: 303106-73-2
M. Wt: 436.5 g/mol
InChI Key: DGPDGIZTESTHKZ-OVVQPSECSA-N
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Description

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-(octyloxy)phenyl group at the pyrazole C3 position and a 4-fluorobenzylidene moiety at the carbohydrazide N' position. Its molecular weight is 459.55 g/mol, and it exists as a dry powder at room temperature . Structural confirmation for analogous compounds often employs X-ray crystallography (using SHELXL ) and spectroscopic methods (IR, NMR, HRMS) .

Properties

CAS No.

303106-73-2

Molecular Formula

C25H29FN4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H29FN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+

InChI Key

DGPDGIZTESTHKZ-OVVQPSECSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Octyloxy)Benzaldehyde

Reaction Conditions

ParameterValue
Starting materials4-Hydroxybenzaldehyde, octyl bromide
BasePotassium carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Temperature80°C, reflux
Reaction time12–24 hours
Yield85–92%

Mechanism : Nucleophilic aromatic substitution (SNAr) where the phenolic oxygen attacks octyl bromide under basic conditions. The long reaction time ensures complete substitution despite steric hindrance from the octyl chain.

Formation of Pyrazole-5-Carboxylic Acid Derivative

Two primary methods dominate pyrazole ring synthesis:

Method A: Cyclocondensation of β-Keto Ester

  • React ethyl 3-(4-(octyloxy)phenyl)-3-oxopropanoate with hydrazine hydrate.

  • Conditions : Ethanol, reflux (6–8 hr), catalytic acetic acid.

  • Yield : 70–78%.

Method B: 1,3-Dipolar Cycloaddition

  • React 4-(octyloxy)phenylacetylene with diazomethane.

  • Conditions : Tetrahydrofuran (THF), 0°C, slow addition.

  • Yield : 65–72%.

Key Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, aromatic), 4.12 (t, 2H, OCH₂), 1.81–1.25 (m, 13H, octyl chain).

  • IR : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).

Conversion to Carbohydrazide

Hydrazinolysis Protocol

  • React pyrazole-5-carboxylic acid (1 eq) with thionyl chloride (2 eq) to form acid chloride.

  • Add hydrazine hydrate (3 eq) in dry THF at 0°C.

  • Workup : Filter precipitate, wash with cold ethanol.

  • Yield : 80–88%.

Critical Parameters

  • Excess hydrazine prevents diacylhydrazine formation.

  • Low temperatures minimize side reactions.

Schiff Base Condensation

Reaction Scheme
3-(4-(Octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide + 4-fluorobenzaldehyde → Target compound

Optimized Conditions

ParameterValue
SolventAnhydrous ethanol
Catalyst3 Å molecular sieves
Temperature60°C, reflux
Time4–6 hours
Molar ratio1:1.2 (hydrazide:aldehyde)
Yield75–82%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base). Molecular sieves absorb water, shifting equilibrium toward product formation.

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Procedure

  • Combine 4-(octyloxy)benzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

  • Irradiate at 150 W, 100°C for 15 minutes.

  • Oxidize intermediate pyrazoline with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Advantages

  • 40% reduction in reaction time vs conventional heating.

  • Higher purity (95% vs 88%) due to uniform heating.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

  • Load Wang resin with Fmoc-protected hydrazine.

  • Perform iterative coupling with pyrazole carboxylic acid and 4-fluorobenzaldehyde.

Yield : 68–73% per cycle.
Purity : >90% after cleavage from resin.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodOverall YieldPurity (%)Scalability
Stepwise condensation62%98Industrial
Microwave-assisted58%95Lab-scale
Solid-phase45%90Microscale

Trade-offs : While stepwise methods offer higher yields, microwave synthesis reduces time. Solid-phase techniques suit combinatorial chemistry but require specialized equipment.

Common Side Reactions and Mitigation

  • Over-oxidation during pyrazole formation : Controlled stoichiometry of oxidizing agents (e.g., NaOCl vs Cl₂).

  • E/Z isomerism in Schiff base : Use of anhydrous conditions and acid catalysts to favor thermodynamically stable E-isomer.

  • Octyl chain degradation : Avoid strong acids/bases during etherification; use mild reagents like K₂CO₃.

Advanced Characterization Techniques

Spectroscopic Confirmation

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 164.2 (C=O), 161.5 (C-F), 155.8 (pyrazole C3), 128.4–114.7 (aromatic carbons).

HR-MS :

  • Calculated for C₂₅H₂₉FN₄O₂ [M+H]⁺: 437.2347

  • Observed: 437.2343 (Δ = -0.91 ppm).

X-ray Crystallography

Single-crystal analysis confirms:

  • Planar pyrazole ring (torsion angle < 5°)

  • Antiperiplanar conformation of octyloxy chain (180° dihedral angle).

Industrial-Scale Production Considerations

Cost Drivers :

  • 4-Fluorobenzaldehyde accounts for 45% of raw material costs.

  • Solvent recovery systems reduce ethanol consumption by 60%.

Environmental Impact :

  • Traditional methods generate 8.2 kg waste/kg product vs 3.1 kg for microwave-assisted routes .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Structure and Characteristics

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of a fluorobenzylidene group and an octyloxyphenyl substituent enhances its lipophilicity and potentially its bioactivity.

Medicinal Chemistry

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide has shown promise in the development of pharmaceuticals due to its potential anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Applications

Research demonstrated that incorporating this compound into polymer matrices improved the efficiency and stability of OLED devices. The compound's electron-transporting properties were highlighted as a key factor contributing to enhanced device performance.

Agricultural Science

In agricultural research, this compound has been evaluated for its potential as a pesticide or herbicide due to its biological activity against specific pests.

Case Study: Pesticidal Activity

A field trial assessed the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended doses, supporting its viability as an environmentally friendly pest management solution.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Pyrazole C3 / Carbohydrazide N') Key Features Biological Activity (if reported) Reference
Target Compound 4-(Octyloxy)phenyl / 4-Fluorobenzylidene High lipophilicity (octyloxy), electron-withdrawing F Not explicitly reported; analogs show anticancer/antioxidant activity
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methylpyrazole / 4-Methoxybenzylidene Electron-donating OCH₃ enhances π-π stacking; lower logP than target Anticancer (IC₅₀: 12–18 μM in MCF-7)
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide 4-(2-Chlorobenzyloxy)phenyl / 2-Methylindolylidene Bulky indole substituent; Cl increases electrophilicity Potential kinase inhibition (indole-mediated interactions)
N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-(4-Methylbenzyloxy)phenyl / 5-Bromo-2-oxoindolylidene Bromine enhances halogen bonding; methylbenzyloxy improves solubility Antiproliferative activity (HT-29: IC₅₀ = 8.2 μM)
(E)-N′-(2-Chloro-6-fluorophenylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl / 2-Cl-6-F-benzylidene Ortho-substituted halogens increase steric hindrance Not reported; structural analog of kinase inhibitors

Key Findings:

Lipophilicity and Bioavailability : The target compound’s octyloxy chain confers higher logP compared to methoxy or methylbenzyloxy analogs, suggesting improved cellular uptake but possible solubility challenges .

Biological Activity: Indole- or bromine-containing analogs exhibit notable anticancer activity, likely due to halogen bonding or π-stacking with biological targets . The target compound’s activity remains underexplored but is hypothesized to align with these trends.

Synthetic Methods: Most analogs are synthesized via condensation of hydrazides with aldehydes in methanol, with yields ~60–75% after recrystallization .

Table 2: Physicochemical Properties

Property Target Compound (E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Molecular Weight 459.55 352.38 548.40
Melting Point Not reported 198–200°C 215–217°C
logP (Predicted) ~5.2 ~3.8 ~4.9
Key Functional Groups Octyloxy, F Methoxy, methyl Bromoindole, methylbenzyloxy

Biological Activity

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H29FN4O2C_{25}H_{29}FN_4O_2, and it features a pyrazole core with various substituents that enhance its biological properties. The synthesis typically involves a condensation reaction between hydrazine derivatives and aldehydes or ketones, producing the desired compound through methods such as reflux in an organic solvent (e.g., ethanol) .

Biological Activity Overview

Compounds derived from pyrazoles are known for a wide range of biological activities, including:

  • Antimicrobial : Exhibits significant antibacterial properties against various strains such as E. coli and S. aureus.
  • Anticancer : Demonstrates cytotoxic effects against cancer cell lines, including lung cancer cells (NCI H-522).
  • Anti-inflammatory : Shows potential as a selective COX-2 inhibitor.
  • Antiviral : Displays activity against viruses, including the influenza virus .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited notable antibacterial activity. The compound was tested against multiple bacterial strains using the broth dilution method, revealing effective inhibition at concentrations comparable to standard antibiotics .

Bacterial StrainActivity Level
E. coliHighly active
S. aureusModerately active
P. aeruginosaHighly active
A. nigerSignificant activity

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was tested against lung cancer cell lines, showing promising results that suggest it could be developed into an anticancer agent .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, particularly through its action as a COX-2 inhibitor. This mechanism is crucial for developing treatments for inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A comparative study highlighted that this compound outperformed several other derivatives in terms of antibacterial potency against E. coli, with minimal inhibitory concentrations significantly lower than those of standard treatments .
  • Cytotoxicity Assessment : In another research effort, this compound was subjected to cytotoxicity tests against various cancer cell lines, demonstrating IC50 values that indicate considerable effectiveness in inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

Condensation : Reacting 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde under acidic conditions (e.g., acetic acid catalyst) to form the hydrazone linkage .

Purification : Recrystallization from ethanol or methanol, followed by column chromatography using silica gel and ethyl acetate/hexane mixtures.

Purity Validation : Use powder X-ray diffraction (PXRD) to confirm crystallinity and HPLC with a C18 column (acetonitrile/water gradient) to assess chemical purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm the presence of C=O (1650–1680 cm⁻¹), N-H (3200–3300 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches .
  • NMR : 1^1H NMR (DMSO-d6) reveals signals for the octyloxy chain (δ 0.85–1.75 ppm), pyrazole protons (δ 6.5–7.8 ppm), and fluorobenzylidene aromatic protons (δ 7.2–7.9 ppm) .
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns .

Q. How is the compound screened for preliminary biological activity?

  • Approach :

  • Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX, EGFR kinase). Key interactions include hydrogen bonds with the carbohydrazide moiety and π-π stacking of the fluorobenzylidene group .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity, and how can contradictory literature data be resolved?

  • Case Study :

  • Substituent Effects : Replacing the octyloxy chain with shorter alkoxy groups (e.g., methoxy) reduces lipophilicity, decreasing antimicrobial potency but enhancing solubility .
  • Contradiction Resolution : Compare crystallographic data (e.g., torsion angles) and computational models to validate whether electronic effects (fluorine electronegativity) or steric factors dominate activity discrepancies .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Optimization :

  • Catalysis : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) and improve yield (85% vs. 60%) .
  • Solvent Selection : Replace ethanol with DMF in the condensation step to enhance solubility of intermediates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in biological assays across similar pyrazole-carbohydrazide derivatives?

  • Guidelines :

  • Meta-Analysis : Compare logP values, IC50_{50}, and assay conditions (e.g., cell line variability, incubation time) .
  • Structural Correlations : Use QSAR models to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What are the best practices for validating the compound’s stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

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